Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
CAS No.: 868220-13-7
Cat. No.: VC7039613
Molecular Formula: C19H21FN4O3S
Molecular Weight: 404.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868220-13-7 |
|---|---|
| Molecular Formula | C19H21FN4O3S |
| Molecular Weight | 404.46 |
| IUPAC Name | ethyl 1-[(4-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C19H21FN4O3S/c1-2-27-18(26)13-7-9-23(10-8-13)15(12-3-5-14(20)6-4-12)16-17(25)24-19(28-16)21-11-22-24/h3-6,11,13,15,25H,2,7-10H2,1H3 |
| Standard InChI Key | MDZGLNWHIMPXDE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O |
Introduction
Structural Overview
The compound belongs to a class of heterocyclic structures featuring a thiazolo[3,2-b] triazole core. Its full IUPAC name reflects its intricate connectivity:
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Substituents:
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A 4-fluorophenyl group attached to the central structure.
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A piperidine ring functionalized with an ethyl ester group at the 4-position.
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Molecular Formula and Weight
SMILES Representation
The SMILES string for this compound is:
textCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O
This provides a shorthand notation for its structure .
Synthesis Pathways
While specific synthetic routes for this compound are not detailed in the search results, similar compounds are often synthesized via multi-step protocols involving:
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Formation of the Thiazolo[3,2-b]124triazole Core:
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Functionalization of the Core:
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Introduction of the fluorophenyl group via nucleophilic substitution or coupling reactions.
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Piperidine ring attachment through reductive amination or alkylation.
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Esterification:
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Formation of the ethyl ester using ethanol and acid chlorides or anhydrides under acidic or catalytic conditions.
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Potential Applications
Compounds with similar structures have been investigated for their biological activities:
Antimicrobial Activity
Heterocyclic compounds containing thiazole and triazole rings often exhibit antimicrobial properties due to their ability to interfere with enzymatic pathways in microorganisms .
Enzyme Inhibition
The thiazolo-triazole scaffold has shown promise as an inhibitor of enzymes like p38 MAP kinase, which is involved in inflammatory processes .
Drug Development
Fluorinated compounds are widely studied in drug discovery for their enhanced pharmacokinetics and bioavailability. The presence of a fluorophenyl group may improve receptor binding affinity.
Research Findings
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